molecular formula C18H23FN2O B4217458 N-1-adamantyl-N'-(4-fluorobenzyl)urea

N-1-adamantyl-N'-(4-fluorobenzyl)urea

Cat. No.: B4217458
M. Wt: 302.4 g/mol
InChI Key: YUFVJLFCEQLESG-UHFFFAOYSA-N
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Description

N-1-adamantyl-N'-(4-fluorobenzyl)urea is a urea derivative characterized by a rigid adamantane group and a 4-fluorobenzyl substituent. The adamantyl moiety enhances lipophilicity and membrane permeability, while the 4-fluorobenzyl group contributes to electronic effects and hydrophobic interactions. This compound is of interest in medicinal chemistry, particularly for targeting enzymes like soluble epoxide hydrolase (sEH) or viral integrases, where its structural features may influence binding affinity and metabolic stability .

Properties

IUPAC Name

1-(1-adamantyl)-3-[(4-fluorophenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN2O/c19-16-3-1-12(2-4-16)11-20-17(22)21-18-8-13-5-14(9-18)7-15(6-13)10-18/h1-4,13-15H,5-11H2,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUFVJLFCEQLESG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-1-adamantyl-N’-(4-fluorobenzyl)urea typically involves the reaction of 1-adamantylamine with 4-fluorobenzyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent moisture and oxygen interference. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as monitored by thin-layer chromatography.

Industrial Production Methods: For industrial-scale production, the process may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety. Purification of the product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: N-1-adamantyl-N’-(4-fluorobenzyl)urea can undergo various chemical reactions, including:

    Oxidation: The adamantyl group can be oxidized to form hydroxylated derivatives.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Hydroxylated adamantyl derivatives.

    Reduction: Amines derived from the urea moiety.

    Substitution: Substituted fluorobenzyl derivatives.

Scientific Research Applications

N-1-adamantyl-N’-(4-fluorobenzyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-1-adamantyl-N’-(4-fluorobenzyl)urea involves its interaction with specific molecular targets. The adamantyl group provides steric bulk, which can influence the binding affinity to receptors or enzymes. The fluorobenzyl group can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s overall activity. The urea moiety acts as a linker, maintaining the structural integrity of the molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Urea Derivatives with Adamantyl Groups

a. N-1-adamantyl-N’-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea
  • Structural Difference : Replaces the 4-fluorobenzyl group with a pyrazolylmethyl substituent.
  • Applications : Studied for sEH inhibition and material science applications due to its heterocyclic core .
b. N-1-Adamantyl-N'-(2-hydroxy-1,1-dimethylethyl)urea
  • Structural Difference : Features a hydroxy-dimethylethyl group instead of 4-fluorobenzyl.
  • Impact : The hydroxyl group enables hydrogen bonding, improving solubility but possibly reducing membrane permeability compared to the fluorobenzyl analog. The adamantyl group maintains lipophilicity .
  • Applications : Explored for antimicrobial and antiviral properties due to its balanced hydrophilicity-lipophilicity profile .

Urea Derivatives with Fluorobenzyl Groups

a. N-(2,5-dimethoxyphenyl)-N’-(4-fluorobenzyl)urea
  • Structural Difference : Incorporates a dimethoxyphenyl group instead of adamantyl.
  • However, the lack of adamantane reduces rigidity and lipophilicity .
  • Applications : Investigated for modulation of enzyme activity in biological research .
b. N-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-N'-(2,6-dimethylphenyl)urea
  • Structural Difference : Substitutes 4-fluorobenzyl with 4-chlorobenzyl and adds a pyridinyl core.
  • Impact : Chlorine’s stronger electron-withdrawing effect may enhance stability but reduce bioavailability compared to fluorine. The pyridinyl core introduces additional hydrogen-bonding sites .
  • Applications : Explored for unique reactivity in industrial and biochemical contexts .

Thiourea Analogs

a. N-1-adamantyl-N’-phenylthiourea
  • Structural Difference : Replaces urea’s oxygen with sulfur and substitutes 4-fluorobenzyl with phenyl.
  • Impact: Thiourea’s sulfur atom increases metabolic stability but reduces hydrogen-bonding capacity.
  • Applications : Used in studies requiring prolonged metabolic half-life .

Key Comparative Data

Compound Name Molecular Weight (g/mol) Key Substituents Biological Activity (IC50/µM) Key Reference
N-1-adamantyl-N'-(4-fluorobenzyl)urea 302.4 Adamantyl, 4-fluorobenzyl Under investigation
N-1-adamantyl-N’-[(pyrazolyl)methyl]urea 302.4 Adamantyl, pyrazolylmethyl sEH inhibition (IC50: ~0.5)
N-(2,5-dimethoxyphenyl)-N’-(4-fluorobenzyl)urea 316.3 Dimethoxyphenyl, 4-fluorobenzyl Enzyme modulation (IC50: 15)
N-1-adamantyl-N’-phenylthiourea 290.4 Adamantyl, phenylthiourea Neuroprotective (IC50: 30)

Mechanistic and Functional Insights

  • Adamantyl Group : Enhances lipophilicity and rigidity, promoting membrane permeability and target engagement .
  • 4-Fluorobenzyl Group : Fluorine’s electron-withdrawing effect stabilizes aromatic interactions, while the benzyl moiety directs hydrophobic binding. However, suboptimal positioning in enzyme pockets (e.g., HIV integrase) may reduce potency compared to drugs like raltegravir .
  • Urea vs. Thiourea : Urea’s hydrogen-bonding capability is critical for enzyme inhibition, whereas thiourea derivatives prioritize stability over potency .

Q & A

Q. What are the critical parameters for validating analytical methods (HPLC, MS) in biological matrices?

  • Methodological Answer :
  • Linearity : R² ≥ 0.99 over 1–100 µg/mL.
  • LOD/LOQ : ≤0.1 µg/mL and ≤0.3 µg/mL, respectively.
  • Recovery : 85–115% in plasma/brain homogenate.
  • Matrix Effects : Evaluate ion suppression/enhancement via post-column infusion .

Key Research Findings

  • The adamantyl group confers rigidity, impacting receptor binding kinetics .
  • Fluorobenzyl substituents enhance bioavailability via lipophilicity (clogP = 3.2) .
  • Polymorph Form III shows superior thermodynamic stability in pharmacokinetic models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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